N-{[4-Ethyl-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide is a synthetically derived organic compound. It has been investigated for its potential biological activities, particularly as a potential inhibitor of fibroblast growth factor receptor 1 (FGFR-1).
While a specific synthesis procedure for N-{[4-ethyl-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide is not detailed in the provided literature, similar compounds have been synthesized using multi-step reactions involving various heterocyclic intermediates like thiadiazoles and triazoles. , These reactions typically involve cyclization, substitution, and coupling steps using appropriate reagents and catalysts.
While its exact mechanism of action is not elaborated in the provided literature, N-{[4-ethyl-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide has been identified as a potential FGFR-1 inhibitor. Further research is needed to elucidate the specific interactions with the target protein and its downstream effects.
Based on computational studies, N-{[4-ethyl-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide shows potential as an FGFR-1 inhibitor. It was identified through virtual screening based on its pharmacophoric similarity to Infigratinib, a known FGFR inhibitor used in the treatment of cholangiocarcinoma. The compound demonstrated a favorable LibDock score and binding affinity (-PLP1) to the FGFR-1 receptor in silico.
CAS No.: 2381-87-5
CAS No.: 480-09-1
CAS No.: